Bienvenue dans la boutique en ligne BenchChem!

Lrrk2-IN-1

Parkinson's disease LRRK2 blood-brain barrier

LRRK2-IN-1 is an essential, early-generation tool compound for dissecting peripheral LRRK2 biology, particularly in kidney and immune cells, where its low brain penetration is an advantage. It serves as a critical benchmark for medicinal chemistry programs and a validated negative control for CNS studies, ensuring experimental continuity with foundational literature. Researchers must account for its documented cytotoxicity (HepG2 IC50 = 49.3 µM) and off-target kinase activity (e.g., DCLK2) in their experimental design.

Molecular Formula C31H38N8O3
Molecular Weight 570.7 g/mol
CAS No. 1234480-84-2
Cat. No. B608654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-1
CAS1234480-84-2
SynonymsLRRK2-IN-1;  LRRK2-IN 1;  LRRK2-IN1.
Molecular FormulaC31H38N8O3
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC
InChIInChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)
InChIKeyIWMCPJZTADUIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2-IN-1 (CAS 1234480-84-2) Procurement Guide: Potency, Kinase Selectivity, and Pharmacological Positioning


LRRK2-IN-1 is a synthetic small-molecule ATP-competitive inhibitor of leucine-rich repeat kinase 2 (LRRK2), a serine/threonine kinase genetically linked to Parkinson's disease (PD). It exhibits nanomolar inhibitory potency against both wild-type LRRK2 (IC50 = 13 nM) and the G2019S mutant (IC50 = 6 nM), the most common pathogenic LRRK2 variant [1]. The compound induces dephosphorylation of LRRK2 at Ser910 and Ser935, leading to loss of 14-3-3 binding and redistribution of LRRK2 into aggregate-like structures . Critically, LRRK2-IN-1 demonstrates low brain penetration, limited kinase selectivity compared to more advanced tool compounds, and measurable cytotoxicity and genotoxicity in cellular assays [2].

Why LRRK2-IN-1 Cannot Be Substituted with Other LRRK2 Inhibitors Without Experimental Validation


LRRK2 inhibitors exhibit pronounced divergence across multiple dimensions critical to experimental design: kinase selectivity profiles, blood-brain barrier (BBB) penetration, cellular toxicity, and oral bioavailability. LRRK2-IN-1 occupies a specific position in this landscape—characterized by low brain penetration, measurable off-target kinase activity (including DCLK2 and MAPK7 inhibition), and documented cytotoxicity and genotoxicity [1]. In contrast, compounds such as MLi-2, PF-06447475, and GSK2578215A demonstrate substantially higher kinome selectivity, superior BBB penetration, and favorable in vivo pharmacokinetic profiles [2][3]. Substituting LRRK2-IN-1 with a more advanced analog without confirming experimental reproducibility will alter target engagement profiles, confound interpretation of central versus peripheral LRRK2 effects, and may introduce unanticipated off-target artifacts.

LRRK2-IN-1 vs. Key Comparators: Quantified Differential Evidence for Procurement Decisions


Comparative Brain Penetration: LRRK2-IN-1 Shows Minimal CNS Exposure vs. MLi-2 and PF-06447475

LRRK2-IN-1 exhibits minimal blood-brain barrier penetration following systemic administration in mice, with direct literature characterization as 'not efficiently' brain-penetrant. A published direct head-to-head comparison explicitly states that LRRK2-IN-1 'has low brain penetration' [1]. In contrast, the structurally distinct LRRK2 inhibitors MLi-2 and PF-06447475 are characterized as centrally active and brain penetrant, respectively [2][3]. This differential property is a primary determinant of experimental suitability for studies targeting central nervous system versus peripheral LRRK2 function.

Parkinson's disease LRRK2 blood-brain barrier CNS exposure

Kinase Selectivity Profile: LRRK2-IN-1 Hits 12 of 442 Off-Target Kinases vs. MLi-2's >295-Fold Selectivity

LRRK2-IN-1 exhibits moderate kinase selectivity, inhibiting 12 out of 442 kinases tested at <10 µM in a kinase-binding assay . Notable off-targets include DCLK2 (IC50 = 45 nM) and MAPK7 (EC50 = 160 nM for autophosphorylation inhibition) . By cross-study comparison, MLi-2 demonstrates >295-fold selectivity against a panel of over 300 kinases, receptors, and ion channels [1]. This quantitative selectivity difference means that LRRK2-IN-1 introduces a broader off-target kinase signature that may confound phenotypic interpretation in cellular assays.

kinase selectivity off-target profiling LRRK2 inhibitor tool compound validation

Cytotoxicity and Genotoxicity: LRRK2-IN-1 Exhibits Measurable Toxicity While GSK Compound 1 Does Not

LRRK2-IN-1 demonstrates measurable cellular toxicity in direct comparative studies. In HepG2 hepatocellular carcinoma cells, LRRK2-IN-1 exhibits moderate cytotoxicity with an IC50 of 49.3 µM, and genotoxicity is observed at 15.6 µM and 3.9 µM in the presence and absence of S9 metabolic activation, respectively [1][2]. A direct head-to-head comparison in a published study states: 'LRRK2-IN-1 is cyto- and genotoxic, while Compound 1 [a GSK LRRK2 inhibitor] does not exhibit any toxicity' [1]. This toxicity profile is absent in the GSK compound, establishing a clear safety differentiation.

cytotoxicity genotoxicity LRRK2 inhibitor safety pharmacology tool compound selection

Comparative Potency in Biochemical vs. Cellular Assays: LRRK2-IN-1 vs. MLi-2

LRRK2-IN-1 demonstrates biochemical potency against LRRK2 (WT) with an IC50 of 13 nM and against LRRK2 (G2019S) with an IC50 of 6 nM in ATP-site competition binding assays . In cellular assays monitoring Ser935 dephosphorylation in HEK293 cells, LRRK2-IN-1 exhibits an IC50 of 30 nM for G2019S and 80 nM for wild-type LRRK2 [1]. By cross-study comparison, MLi-2 exhibits substantially higher potency: biochemical IC50 = 0.76 nM, cellular pSer935 dephosphorylation IC50 = 1.4 nM [2]. This represents an approximately 17-fold potency advantage for MLi-2 in biochemical assays and a 21- to 57-fold advantage in cellular assays.

LRRK2 inhibition biochemical potency cellular potency IC50 comparison

In Vivo Pharmacokinetic Profile: LRRK2-IN-1 Oral Bioavailability and Exposure Parameters

LRRK2-IN-1 demonstrates moderate oral bioavailability of 49.3% in male C57BL/6 mice, with a plasma Cmax of 1,618 ng/mL at 1.0 h post-dose (10 mg/kg PO) and an AUC0–∞ of 14,758 h·ng/mL [1]. Following IV administration (1 mg/kg), the compound exhibits a Tmax of 2,974 ng/mL, a half-life of 4.47 h, clearance of 5.6 mL/min/kg, and volume of distribution of 1.71 L/kg [1]. As a class-level reference, PF-06447475 is characterized as a brain penetrant LRRK2 inhibitor with IC50 of 3 nM for WT LRRK2, while MLi-2 exhibits oral activity with robust central and peripheral target engagement [2][3]. These PK parameters define the dosing and exposure windows achievable with LRRK2-IN-1 in rodent studies.

LRRK2 inhibitor pharmacokinetics oral bioavailability in vivo PK C57BL/6 mice

Tissue-Specific Target Engagement: LRRK2-IN-1 Achieves Peripheral but Not CNS LRRK2 Dephosphorylation

LRRK2-IN-1 demonstrates tissue-specific target engagement in vivo. Following a single 100 mg/kg intraperitoneal injection in mice, LRRK2-IN-1 elicits complete dephosphorylation of LRRK2 at Ser910 and Ser935 in the kidney, but fails to achieve detectable target engagement in the brain . This peripheral-restricted pharmacodynamic profile contrasts with MLi-2, which produces dose-dependent central and peripheral target inhibition over a 24-hour period following oral dosing, as measured by pSer935 LRRK2 dephosphorylation [1].

target engagement pharmacodynamics LRRK2 dephosphorylation peripheral vs. central tissue selectivity

LRRK2-IN-1 (CAS 1234480-84-2): Defined Research Application Scenarios Based on Quantified Evidence


Peripheral LRRK2 Pharmacology in Rodent Kidney and Immune Cells

LRRK2-IN-1 is well-suited for investigating LRRK2 function in peripheral tissues where brain penetration is not required. At 100 mg/kg IP, the compound induces complete Ser910/Ser935 dephosphorylation of LRRK2 in mouse kidney, providing robust peripheral target engagement . This peripheral-restricted activity profile is valuable for dissecting kidney-specific LRRK2 biology and immune cell LRRK2 function, including inhibition of IFN-γ-induced monocyte maturation [1]. Researchers studying LRRK2 in lymphoblastoid cells or peripheral immune compartments can leverage LRRK2-IN-1 with confidence in target engagement, provided that off-target kinase effects (12 of 442 kinases at <10 µM) are accounted for in experimental interpretation .

Cellular Assays Requiring Historical Continuity and Reproducibility of Published Findings

LRRK2-IN-1 was one of the earliest characterized selective LRRK2 inhibitors and has been cited extensively in foundational LRRK2 literature [1]. For laboratories replicating or extending previously published studies that used LRRK2-IN-1, maintaining the same tool compound is essential for experimental continuity. The compound's well-documented cellular IC50 values (30 nM for G2019S pSer935 dephosphorylation; 80 nM for wild-type in HEK293 cells) and established dose-response relationships enable direct comparison with historical datasets [2]. However, researchers must account for the compound's measured cytotoxicity (HepG2 IC50 = 49.3 µM) and genotoxicity when designing assays and interpreting results [3].

Comparative Studies of LRRK2 Inhibitor Classes and Scaffold Analysis

LRRK2-IN-1 belongs to a distinct chemical scaffold (benzodiazepine-based derivative) that differs from the 2-arylmethyloxy-5-substituted N-arylbenzamide series (GSK2578215A), the morpholine-containing scaffold (MLi-2), and the pyrrolopyrimidine series (PF-06447475) [1]. For medicinal chemistry programs investigating structure-activity relationships across diverse LRRK2 inhibitor chemotypes, LRRK2-IN-1 serves as a reference compound representing early-generation LRRK2 inhibitors with characterized limitations in kinase selectivity and brain penetration. Its documented off-target profile (DCLK2 IC50 = 45 nM; MAPK7 EC50 = 160 nM) provides a benchmark against which to measure selectivity improvements in novel compounds .

Negative Control for CNS-LRRK2 Pharmacology Studies

LRRK2-IN-1's documented low brain penetration and inability to engage central LRRK2 at peripherally active doses position it as a useful negative control compound in studies designed to distinguish peripheral versus central LRRK2-mediated effects. In experiments where MLi-2 or PF-06447475 are employed to achieve central target engagement, LRRK2-IN-1 can serve as a comparator that achieves equivalent peripheral target engagement without CNS exposure [1]. This application is supported by direct comparative data showing that LRRK2-IN-1 'has low brain penetration' while advanced tool compounds achieve robust CNS exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.